molecular formula C15H13NO3 B600724 Tegerrardin A CAS No. 28333-06-4

Tegerrardin A

Cat. No.: B600724
CAS No.: 28333-06-4
M. Wt: 255.27
Attention: For research use only. Not for human or veterinary use.
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Description

Tegerrardin A (compound 7) is an acridone alkaloid isolated from the fruits of Cameroonian Zanthoxylum species. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds known for diverse biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties .

Properties

CAS No.

28333-06-4

Molecular Formula

C15H13NO3

Molecular Weight

255.27

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acridone Alkaloids

Compound Name Substituent Positions (R-groups) Key Functional Groups Molecular Modifications
This compound (7) Not fully disclosed Likely hydroxyl/methoxy Methyl group at position 10
Helebelicine A (4) 1,3-dihydroxy-4-methoxy Hydroxyl, methoxy Methyl group at position 10
1-Hydroxy-3-methoxy-10-methyl-9-acridone (5) 1-hydroxy, 3-methoxy Hydroxyl, methoxy Methyl group at position 10
1,3-Dihydroxy-4-methoxy-10-methyl-9-acridone (6) 1,3-dihydroxy, 4-methoxy Hydroxyl, methoxy Methyl group at position 10

Key Observations :

  • This compound shares the methyl group at position 10 with compounds 4–6, a feature associated with enhanced stability and bioavailability in acridones .
  • The exact hydroxylation/methoxylation pattern of this compound remains unspecified but likely differs from compounds 4–6, which exhibit defined substituents at positions 1, 3, and 3.

Functional Comparison with Related Compounds

The biological activities of acridones vary based on their structural nuances. Below is a functional comparison using data from antimicrobial, cytotoxic, and enzyme inhibition assays:

Table 2: Bioactivity Profiles of Acridone Alkaloids

Compound Name Antibacterial Activity (MIC, μg/mL) Cytotoxic Activity (IC₅₀, μM) Enzyme Inhibition (Aromatase/Glycosyl Transferase)
This compound (7) Not reported Not reported Primary focus (inhibition reported in study title)
Compound 3 (unspecified) 125 (Micrococcus luteus, Pseudomonas aeruginosa) - Not tested
Compound 1 (unspecified) - 86 (WRL-68 liver cancer cells) Not tested
Helebelicine A (4) Not tested Not tested Not tested

Key Observations :

  • This compound is distinguished by its reported inhibition of aromatase and glycosyl transferase, suggesting a unique mechanism compared to compounds 1 and 3, which exhibit antibacterial and cytotoxic effects .
  • The absence of reported antimicrobial/cytotoxic data for this compound implies its bioactivity may be specialized toward enzyme targets rather than broad-spectrum cell toxicity .

Discussion and Implications

This compound’s structural similarities to other methylated acridones (e.g., compounds 4–6) suggest shared pharmacokinetic properties, such as membrane permeability and metabolic stability. However, its divergent bioactivity profile—emphasizing enzyme inhibition over direct antimicrobial/cytotoxic effects—highlights the role of subtle substituent variations in directing biological specificity. For instance:

  • Methoxy vs. Hydroxyl Groups : Methoxy groups in compounds 5–6 may enhance lipophilicity, favoring cell membrane penetration, whereas hydroxyl groups in this compound could facilitate hydrogen bonding with enzyme active sites .
  • Positional Effects : Substituent positions (e.g., 1,3-dihydroxy in compound 6 vs. undisclosed positions in this compound) may alter electron distribution, affecting binding affinity to molecular targets.

Q & A

Q. How can multi-omics data (proteomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

  • Methodological Answer: Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify overlapping targets. Combine with CRISPR-Cas9 knockout screens to prioritize high-confidence pathways. Validate findings with orthogonal techniques like Western blot or targeted metabolomics .

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